2-(6-Methoxypyridazin-3-yl)quinoline
Description
2-(6-Methoxypyridazin-3-yl)quinoline (CAS: 946155-88-0) is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a 6-methoxypyridazine moiety (C₁₄H₁₁N₃O; MW: 237.26) . This compound is primarily utilized in research settings, particularly in medicinal chemistry, due to the pharmacological relevance of quinoline derivatives .
Properties
IUPAC Name |
2-(6-methoxypyridazin-3-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-18-14-9-8-13(16-17-14)12-7-6-10-4-2-3-5-11(10)15-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVMURXGHCOGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587754 | |
| Record name | 2-(6-Methoxypyridazin-3-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946155-88-0 | |
| Record name | 2-(6-Methoxypyridazin-3-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridazin-3-yl)quinoline typically involves the condensation of a quinoline derivative with a methoxypyridazine precursor. One common method includes the reaction of 2-chloroquinoline with 6-methoxypyridazine in the presence of a base such as sodium carbonate in a solvent like 1-pentanol . The reaction conditions often require heating and stirring to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridazin-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the methoxypyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(6-hydroxypyridazin-3-yl)quinoline.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Methoxypyridazin-3-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridazin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Position and Electronic Effects
2-Substituted Quinolines
- This contrasts with 2-aryl or 2-heterocyclic substituents (e.g., thiophenyl, pyridinyl) in anticancer agents like 6-Methoxy-2-(thiophen-2-yl)quinoline (51), where π-π* transitions dominate UV-vis absorption (~310–390 nm) .
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (electron-donating) increase electron density on the quinoline ring, as seen in 2-(4-methoxyphenyl)quinoline derivatives (e.g., compound 6d, λmax ~340 nm) . Chloro substituents (electron-withdrawing) enhance electron affinity, improving absorption intensity compared to fluoro analogs .
4-Substituted Quinolines
- Chloroquine and Hydroxychloroquine : These antimalarials feature a 4-position piperazine/piperidine substituent. The 4-substitution facilitates interactions with heme in malaria parasites, unlike 2-substituted analogs .
- DHFR Inhibitors: Compounds like 34 and 35 (2-position basic substituents) inhibit ecDHFR (I₅₀ ~0.75 µM) via protonation at N-1 of the quinoline ring, highlighting positional specificity .
Anticancer Activity
- Target Compound: Limited data exist, but structurally related 2-substituted quinolines (e.g., 51–53) show selective cytotoxicity against MCF-7, H-460, and SF-268 cancer cells without harming non-specific Vero cells .
- Comparison with 4-Substituted Derivatives: 4-Methylpiperazinyl-quinolines (e.g., 6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline) are optimized for solubility and receptor binding, often used in kinase inhibition studies .
Antimicrobial and Antifungal Activity
- DHFR Inhibitors: 2-Position basic groups (e.g., diethylamino in compound 36) reduce bacterial DHFR selectivity due to steric bulk, whereas methoxy groups may balance affinity and selectivity .
- Hexahydroquinoline Derivatives: Substitutions at the 4-position (e.g., Q1–Q14) exhibit broad-spectrum antifungal/antibacterial activity, driven by enhanced lipophilicity .
Pharmacological Selectivity and SAR
- Substituent Bulk and Specificity: Bulky groups (e.g., diethylamino) at the 2-position reduce DHFR inhibition efficacy, whereas compact groups (methoxy, pyridazine) improve target engagement .
- Charge-Transfer Interactions: The 6-methoxypyridazine group in the target compound may facilitate charge-transfer interactions, akin to 2-arylvinylquinolines (e.g., 6d), which show intensified absorption at ~340 nm .
Comparative Data Table
Biological Activity
2-(6-Methoxypyridazin-3-yl)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR) based on recent research findings.
This compound is a heterocyclic compound that combines a quinoline structure with a pyridazine moiety. Its chemical formula is CHNO, and it has been synthesized through various methods, including microwave-assisted synthesis and classical organic reactions.
Biological Activities
The biological activities of this compound have been evaluated in several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have indicated effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| N-cycloheptylquinoline-2-carboxamide | M. tuberculosis | 4 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies on various cancer cell lines. For example, it has been shown to inhibit cell proliferation in multidrug-resistant gastric carcinoma cells.
Case Study:
A study evaluated the cytotoxic effects of several quinoline derivatives, including this compound, against human cancer cell lines EPG85-257RDB (P-gp positive) and EPG85-257P (drug-sensitive). The results indicated that the compound exhibited moderate cytotoxicity with an IC value of approximately 25 µM against EPG85-257RDB cells.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound shows promise as an anti-inflammatory agent. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kappaB.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinoline structure significantly affect biological activity. For instance, the presence of methoxy groups at specific positions enhances potency against cancer cells while maintaining low toxicity towards normal cells.
Table 2: Structure-Activity Relationships
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 6 | Methoxy | Increased potency against cancer cells |
| 3 | Halogen | Enhanced antimicrobial activity |
| 4 | Hydroxyl | Improved anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
